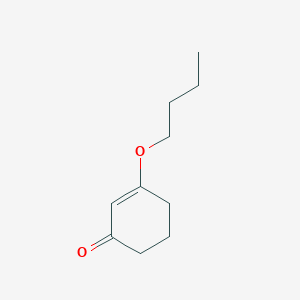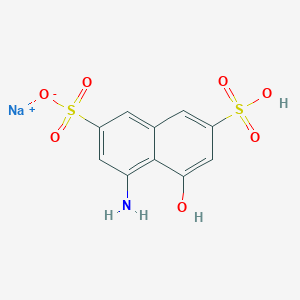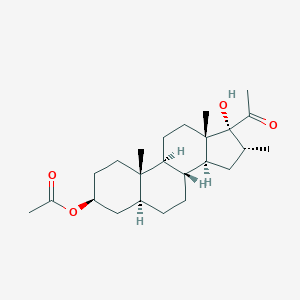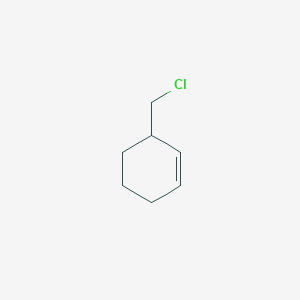
3-(Chloromethyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)cyclohexene is a chemical compound that is widely used in scientific research. This compound is synthesized through a specific method and has numerous applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)cyclohexene involves the formation of covalent bonds with certain proteins and enzymes. This reaction leads to the inhibition of the activity of these enzymes and proteins, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Chloromethyl)cyclohexene depend on the specific enzymes and proteins that it interacts with. This compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which can lead to cell death. It has also been shown to inhibit the activity of certain neurotransmitters, which can affect the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Chloromethyl)cyclohexene in lab experiments include its high purity and stability, which allows for accurate and reproducible results. However, the limitations of using this compound include its toxicity and potential for adverse effects on living organisms.
Orientations Futures
There are numerous future directions for the use of 3-(Chloromethyl)cyclohexene in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on the mechanism of action of this compound. Additionally, this compound could be used in the study of the interactions between proteins and enzymes, which could lead to a better understanding of various biological processes.
Conclusion:
In conclusion, 3-(Chloromethyl)cyclohexene is a valuable compound in scientific research, with numerous applications in biochemistry and physiology. Its mechanism of action and biochemical and physiological effects make it a useful tool for studying various biological processes. While there are limitations to its use, the future directions for this compound are promising and could lead to significant advances in the field of scientific research.
Méthodes De Synthèse
The synthesis of 3-(Chloromethyl)cyclohexene involves the reaction of cyclohexene with chlorine gas in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the product is purified using various techniques such as distillation and chromatography.
Applications De Recherche Scientifique
3-(Chloromethyl)cyclohexene has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. This compound is also used in the study of the mechanism of action of certain enzymes and proteins. Additionally, it is used in the synthesis of drugs and pharmaceuticals.
Propriétés
IUPAC Name |
3-(chloromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCMFFWOVQQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339533 |
Source


|
| Record name | 3-(Chloromethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)cyclohexene | |
CAS RN |
19509-49-0 |
Source


|
| Record name | 3-(Chloromethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
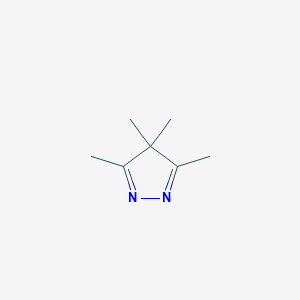
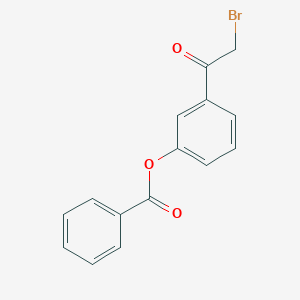


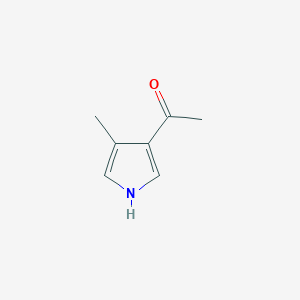


![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
